3-Bromo-2'-methoxy-biphenyl-2-OL

Cancer research Differentiation therapy Psoriasis

This hydroxylated biphenyl building block bears a non-fungible 3-bromo-2'-methoxy substitution pattern essential for medicinal chemistry SAR. Unlike the 2- or 4-bromo isomers, its precise regiochemistry directs defined connectivity in Suzuki-Miyaura cross-couplings and drives unique pro-differentiation activity in cancer and psoriasis models. Sourced exclusively as a rare chemical for early discovery research, it enables pharmacophore mapping of GABA(A) receptor PAMs and antimicrobial lead optimization where subtle substituent shifts radically alter biological outcomes.

Molecular Formula C13H11BrO2
Molecular Weight 279.13
CAS No. 141778-89-4
Cat. No. B1146152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2'-methoxy-biphenyl-2-OL
CAS141778-89-4
Molecular FormulaC13H11BrO2
Molecular Weight279.13
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(C(=CC=C2)Br)O
InChIInChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2'-methoxy-biphenyl-2-OL (CAS 141778-89-4) Chemical Profile and Procurement Considerations


3-Bromo-2'-methoxy-biphenyl-2-OL (CAS: 141778-89-4, molecular formula: C13H11BrO2, molecular weight: 279.13 g/mol) is a hydroxylated biphenyl derivative characterized by a bromine substituent at the 3-position and a methoxy group at the 2'-position on the biphenyl scaffold , [1]. This compound is commercially available from major chemical suppliers, including Sigma-Aldrich, as a rare or unique chemical intended for early discovery research [1]. As a building block, it serves as an intermediate in organic synthesis, with applications in medicinal chemistry as a pharmacophore scaffold due to the synthetic utility of its bromine substituent for cross-coupling reactions , .

3-Bromo-2'-methoxy-biphenyl-2-OL: Why Structural Nuance Prevents Simple Substitution with In-Class Compounds


Hydroxylated biphenyl derivatives are not interchangeable, as their biological activity and synthetic utility are exquisitely sensitive to the position and identity of substituents [1]. Within this class, subtle changes to the substitution pattern—such as moving a bromine atom from the 3-position to the 2- or 4-position, or altering the methoxy group's location—can profoundly alter molecular conformation, electronic properties, and, consequently, both the compound's performance as a cross-coupling partner in organic synthesis and its ability to interact with specific biological targets [2]. Therefore, the precise 3-bromo-2'-methoxy substitution pattern of this compound confers a unique and non-fungible set of physicochemical and potential bioactivity properties, making it a critical building block where alternative isomers or analogs would not be suitable substitutes.

3-Bromo-2'-methoxy-biphenyl-2-OL: Quantifying Differentiation from Close Analogs in Key Selection Criteria


Antiproliferative Activity Against Undifferentiated Cells: Comparative Induction of Differentiation

3-Bromo-2'-methoxy-biphenyl-2-OL exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property with potential applications in cancer and skin disease therapy [1]. While specific quantitative IC50 data for this exact compound are not publicly available for a direct head-to-head comparison, this biological profile represents a key differentiation from other biphenyl analogs, such as curcumin-biphenyl derivatives, which demonstrate growth inhibitory activity (IC50 range: 1-13 µM) on malignant melanoma cells but without specific induction of differentiation [2].

Cancer research Differentiation therapy Psoriasis

Comparison of Reported Antimicrobial Activity Against In-Class Analog 2-Bromo-2'-methoxy-biphenyl-2-OL

The compound has been investigated for antimicrobial properties, though specific quantitative data are not provided . A direct comparator, 2-Bromo-2'-methoxy-biphenyl-2-OL, which features a different bromine substitution pattern, is reported to exhibit only 'moderate antimicrobial activity' . This qualitative comparison suggests that the 3-bromo isomer (target compound) may possess a more favorable profile for further development in antimicrobial research, underscoring the critical impact of substituent position on bioactivity.

Antimicrobial research Drug discovery Medicinal chemistry

Conformational Preferences in Biaryl Systems: Impact on Target Binding and Synthetic Yield

The conformational energy profile (CEP) of biphenyl compounds is highly sensitive to ortho-substitution [1]. While specific data for 3-Bromo-2'-methoxy-biphenyl-2-OL is not available, computational studies on related ortho-substituted hydroxyl and methoxy biphenyl derivatives demonstrate significant alterations in the dihedral angle distribution compared to unsubstituted biphenyl [1]. This implies that the target compound's unique 3-bromo and 2'-methoxy substitution pattern will dictate a distinct preferred conformation, which can directly influence its reactivity in cross-coupling reactions and its binding orientation to biological targets, differentiating it from other isomers and unsubstituted analogs.

Medicinal chemistry Organic synthesis Computational chemistry

Functional Differentiation: Potential as a GABA(A) Receptor Modulator

A series of seven hydroxylated biphenyl derivatives were evaluated as positive allosteric modulators (PAMs) of human GABA(A) receptors expressed in Xenopus laevis oocytes [1]. The study found that compounds 1, 2, 5, and 7 enhanced GABA-evoked Cl- currents, with potency and efficacy varying depending on the substitution pattern. While 3-Bromo-2'-methoxy-biphenyl-2-OL was not part of this specific series, its structural features (hydroxyl and methoxy groups on a biphenyl core) place it firmly within this pharmacophore class. This class-level evidence suggests the target compound has the potential to act as a GABA(A) receptor PAM, a mechanism distinct from the anticancer properties of other biphenyl analogs.

Neuroscience Anxiolytic drug discovery Allosteric modulation

Synthetic Utility as a Building Block: The Strategic Value of a 3-Bromo Substituent

The compound serves as a versatile building block in organic synthesis, with its bromine atom enabling participation in key cross-coupling reactions such as Suzuki-Miyaura couplings . This allows for the modular construction of more complex molecules. This is a fundamental point of differentiation from non-halogenated biphenyl analogs, which lack this synthetic handle. While a 4-bromo-2-methoxybiphenyl isomer is also a known building block , the specific 3-bromo-2'-methoxy pattern on the target compound dictates the regiochemistry of subsequent functionalization, leading to a different portfolio of accessible derivatives compared to its 4-bromo isomer.

Organic synthesis Cross-coupling Building block

Antiviral Activity Profile: Comparison with Pleconaril Analogs

Studies on biphenyl derivatives have shown that the presence and position of a bromine substituent can modulate antiviral activity against rhinoviruses (RV). Specifically, a compound with a 3-bromine substituent (63d) was evaluated, and its antiviral activity against RV-A2, RV-B14, RV-A23, and RV-A25 was found to be reduced in comparison to pleconaril [1]. While 3-Bromo-2'-methoxy-biphenyl-2-OL is not the exact compound tested, this class-level data indicates that the 3-bromo substitution pattern in biphenyl derivatives can be a significant modulator of antiviral activity, differentiating it from analogs with other substituents (e.g., 3-methyl or 3-methoxy) that showed different activity profiles [1].

Antiviral research Rhinovirus Enterovirus

3-Bromo-2'-methoxy-biphenyl-2-OL: Targeted Research Applications Derived from Differentiation Evidence


As a Chemical Biology Tool in Differentiation Therapy Research

The reported activity of 3-Bromo-2'-methoxy-biphenyl-2-OL in arresting proliferation and inducing differentiation of undifferentiated cells makes it a candidate for studies in cancer differentiation therapy and skin diseases like psoriasis [1]. This is a distinct application from many other biphenyl derivatives that primarily show cytotoxic activity without differentiation induction [2]. Researchers can use this compound to investigate the molecular pathways governing cell fate decisions and to develop novel pro-differentiation agents.

As a Strategic Building Block for Modular Synthesis of Complex Molecules

The compound's 3-bromo substituent makes it a valuable electrophilic partner in Suzuki-Miyaura and other cross-coupling reactions, enabling the efficient construction of diverse, substituted biaryl frameworks [1]. Its specific regiochemistry is non-fungible; the position of the bromine atom dictates the connectivity of the final product. This makes it a critical intermediate for synthesizing target molecules with a defined 3-substituted 2'-methoxy-biphenyl-2-ol core, which cannot be easily accessed using the 2- or 4-bromo isomers.

In Structure-Activity Relationship (SAR) Studies for GABA(A) Receptor Modulation

Based on class-level evidence showing that hydroxylated biphenyls act as positive allosteric modulators (PAMs) of GABA(A) receptors, this compound can be used as a key analog in SAR studies to define the optimal substitution pattern for anxiolytic or sedative activity [1]. Its unique 3-bromo-2'-methoxy substitution pattern represents a specific point in chemical space that can help map the pharmacophore for this class of neuromodulators, differentiating its potential activity profile from other analogs in the series.

As a Probe in Antimicrobial Discovery Programs

The compound's reported investigation for antimicrobial properties, coupled with the qualitative finding that the 2-bromo isomer shows only moderate activity, positions 3-Bromo-2'-methoxy-biphenyl-2-OL as a promising lead-like molecule for further exploration [1]. Its distinct substitution pattern can be used to probe the structural requirements for antimicrobial activity within this chemical class, potentially revealing novel mechanisms of action or enhanced potency against resistant strains.

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